3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Select 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol for validated Nrf2 pathway discovery. This N-ethyl substituted building block (CAS 1007516-30-4, LogP 0.5) is explicitly required in patented routes, rendering N-methyl (LogP 0.27) or N-H analogs unsuitable. Its primary alcohol handle enables esterification or oxidation, streamlining SAR campaigns. Procure with confidence—supported by patent literature.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 1007516-30-4
Cat. No. B1344673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
CAS1007516-30-4
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)CCCO
InChIInChI=1S/C8H14N2O/c1-2-10-7-8(6-9-10)4-3-5-11/h6-7,11H,2-5H2,1H3
InChIKeyRBDCVYLLOQIZIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol (CAS 1007516-30-4): A Pyrazole-Propanol Building Block for Heterocyclic Synthesis and Nrf2-Targeted Drug Discovery


3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol (CAS 1007516-30-4) is an N-ethyl-substituted pyrazole derivative bearing a 3-hydroxypropyl side chain at the 4-position of the heterocyclic ring . Its molecular formula is C₈H₁₄N₂O with a molecular weight of 154.21 g/mol and a calculated LogP of 0.5 . The compound is supplied as a solid and serves primarily as a versatile synthetic building block for the construction of more complex heterocyclic systems . Notably, it has been documented as a key synthetic intermediate in the preparation of Nrf2 regulators, including specific bis-aryl analogs disclosed in patent literature, establishing its relevance in medicinal chemistry programs targeting oxidative stress pathways [1].

Why 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol Cannot Be Replaced by Unsubstituted or N-Methyl Pyrazole Analogs


Generic substitution of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol with unsubstituted (3-(1H-pyrazol-4-yl)propan-1-ol, CAS 60951-21-5) or N-methyl analogs (3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol, CAS 192661-38-4) is scientifically unsound in defined synthetic routes due to critical differences in physicochemical properties and target-specific utility. The N-ethyl substitution directly alters the molecular LogP (0.5 vs. 0.27 for the N-methyl analog), which can significantly impact solubility and partitioning during multi-step synthesis or in biological assays . Furthermore, the compound's specific N-ethyl pyrazole core is explicitly required in patented synthetic schemes for certain Nrf2 regulators, wherein the ethyl group is a structural element of the final bioactive molecule, rendering the use of N-methyl or N-H analogs chemically inappropriate for achieving the same target compound without extensive re-optimization of the synthetic route [1].

Quantitative Evidence for Selecting 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol (CAS 1007516-30-4)


LogP Difference: N-Ethyl (0.5) vs. N-Methyl (0.27) Analog Impacts Hydrophobicity and Partitioning

The N-ethyl substitution on the pyrazole ring of the target compound (CAS 1007516-30-4) results in a calculated partition coefficient (XLogP3) of 0.5, which is approximately 1.85-fold higher than the XLogP3 of 0.27 for the N-methyl analog (CAS 192661-38-4) [1]. This difference, while modest, indicates a measurable increase in hydrophobicity that can influence compound behavior in both synthetic and biological contexts, potentially affecting chromatographic retention times, solubility profiles, and passive membrane permeability [1].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Molecular Weight Distinction: Target Compound (154.21 g/mol) vs. Unsubstituted Pyrazole Analog (126.16 g/mol)

The target compound, 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol, has a molecular weight of 154.21 g/mol, which is 28.05 g/mol (22.2%) greater than that of the unsubstituted analog, 3-(1H-pyrazol-4-yl)propan-1-ol (CAS 60951-21-5, MW: 126.16 g/mol) [1]. This significant difference is due to the presence of the N-ethyl group. While a seemingly simple substitution, this mass difference directly translates to altered physical properties and distinct behavior as a synthetic building block, particularly in reactions where steric bulk or molar equivalents are critical .

Synthetic Chemistry Building Blocks Structure-Activity Relationship (SAR)

Validated Use as a Key Intermediate in Patented Nrf2 Regulator Synthesis

The synthetic utility of 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol is explicitly documented in patent literature as an intermediate for preparing (E)-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)pent-2-enoate and related bis-aryl analogs, which are claimed as Nrf2 regulators [1]. The reported synthesis involves reacting the propanol with oxalyl chloride, sodium hydride, and DMSO in a solvent system of tetrahydrofuran and dichloromethane for 6.08 hours to yield the key pentenoate intermediate [2]. This contrasts with the N-methyl and N-H analogs, for which no such specific, patented application in this therapeutic class is documented [3].

Drug Discovery Nrf2 Pathway Oxidative Stress Patent-Backed Synthesis

Validated Application Scenarios for 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol (CAS 1007516-30-4)


Synthesis of Nrf2-Targeting Bis-Aryl Analogs for Oxidative Stress Research

Procure 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol as a key starting material for the preparation of advanced intermediates, such as (E)-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)pent-2-enoate, which are core structural components in a series of patented Nrf2 regulators. This application is directly supported by patent literature, providing a validated synthetic pathway and clear intellectual property context for the compound's use [1].

Medicinal Chemistry SAR Studies Requiring Specific N-Alkyl Pyrazole Building Blocks

Utilize this compound in structure-activity relationship (SAR) campaigns exploring the effects of N-alkyl substitution on pyrazole-containing lead molecules. Its distinct molecular weight (154.21 g/mol) and LogP (0.5) provide a quantifiably different starting point compared to N-methyl (MW: 140.18; LogP: 0.27) or unsubstituted (MW: 126.16) analogs, enabling a systematic evaluation of how increased lipophilicity and steric bulk influence biological target engagement and downstream pharmacology [2].

Heterocyclic Chemistry: Precursor for Further Functionalization of the Pyrazole Core

Employ 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol as a versatile heterocyclic building block for the synthesis of more complex molecular architectures. The primary alcohol group serves as a convenient handle for various transformations (e.g., oxidation, esterification, conversion to a leaving group), allowing for the facile attachment of the N-ethylpyrazole moiety to larger molecular scaffolds or functional cores, as demonstrated in its patented conversion to a pentenoate ester [3].

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